(3-Cyclopropylfuran-2-yl)boronic Acid: Structural Profiling, Synthesis, and Cross-Coupling Methodologies
(3-Cyclopropylfuran-2-yl)boronic Acid: Structural Profiling, Synthesis, and Cross-Coupling Methodologies
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identification: CAS Registry Number 2225173-58-8[1]
Executive Summary
In modern medicinal chemistry, the strategic incorporation of heteroaromatic scaffolds and sterically constrained alkyl groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (3-Cyclopropylfuran-2-yl)boronic acid represents a highly specialized, bifunctional building block designed for advanced drug discovery.
This compound merges three critical structural motifs: an electron-rich furan core, a sterically demanding and metabolically stable cyclopropyl group at the C3 position, and a boronic acid moiety at the C2 position. This whitepaper provides an in-depth technical analysis of its structural logic, synthetic preparation, and application in palladium-catalyzed Suzuki-Miyaura cross-coupling, addressing the specific mechanistic challenges associated with heteroaryl boronic acids.
Structural and Electronic Profiling
The utility of (3-Cyclopropylfuran-2-yl)boronic acid lies in the synergistic effects of its structural components. Understanding the causality behind these features is essential for rational drug design.
The Cyclopropyl Substituent (C3 Position)
The cyclopropyl group is widely utilized to transition drug candidates from preclinical to clinical stages. Unlike standard aliphatic chains (e.g., methyl or ethyl groups), the cyclopropyl ring imparts unique physicochemical properties:
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Metabolic Stability: The ring strain of the cyclopropyl group produces shorter, stronger, and more polarized C-H bonds (high C-H bond dissociation energy). This significantly reduces the molecule's susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common liability with simple alkyl groups[2][3].
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Conformational Constraint: It provides an entropically favorable binding profile by restricting the conformational flexibility of the parent molecule, allowing it to project efficiently into lipophilic binding pockets of target proteins[3].
The Furan Core
The furan ring is a five-membered, oxygen-containing heteroaromatic system. The oxygen atom donates its lone pair into the π -system, making the ring electron-rich. While this enhances binding affinity via π
π or cation- π interactions, it also makes the C2-boronic acid bond highly susceptible to electrophilic attack by protons (protodeboronation)[4].The Boronic Acid Moiety (C2 Position)
The −B(OH)2 group acts as a Lewis acid due to its empty p-orbital. It serves as the critical transmetalating agent in cross-coupling reactions, allowing the entire 3-cyclopropylfuran motif to be grafted onto aryl or heteroaryl halides.
Caption: Structural decomposition and functional rationale of (3-Cyclopropylfuran-2-yl)boronic acid.
Synthesis Methodology
The synthesis of (3-Cyclopropylfuran-2-yl)boronic acid relies on Directed ortho-Metalation (DoM) or halogen-metal exchange, exploiting the natural acidity of the furan C2 proton adjacent to the oxygen heteroatom.
Step-by-Step Experimental Protocol: Lithiation and Borylation
Rationale: The C2 position of 3-cyclopropylfuran is the most acidic due to the inductive electron-withdrawing effect of the adjacent oxygen atom. Treatment with a strong base selectively deprotonates this position, generating a reactive organolithium intermediate that is subsequently trapped by a borate ester.
Reagents:
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3-Cyclopropylfuran (1.0 equiv)
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n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
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Triisopropyl borate ( B(OiPr)3 ) (1.5 equiv)
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Anhydrous Tetrahydrofuran (THF)
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Aqueous HCl (1.0 M)
Procedure:
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System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with ultra-pure Argon. Add anhydrous THF (0.2 M relative to the furan) and 3-cyclopropylfuran.
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Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi over 15 minutes. Causality: Strict temperature control prevents ring-opening of the furan and suppresses unwanted side reactions. Stir at -78 °C for 1 hour.
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Borylation: Add triisopropyl borate dropwise at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours. Causality: Triisopropyl borate is preferred over trimethyl borate to prevent multiple additions that lead to borinic acid byproducts.
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Hydrolysis: Quench the reaction by adding 1.0 M HCl until the pH reaches ~3-4. Stir vigorously for 30 minutes to hydrolyze the borate ester to the free boronic acid.
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Work-up: Extract the aqueous layer with Ethyl Acetate ( 3× ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Purification: Triturate the crude solid with cold hexanes/diethyl ether to yield the pure (3-Cyclopropylfuran-2-yl)boronic acid as a pale solid.
Application in Suzuki-Miyaura Cross-Coupling
Heteroaryl boronic acids, particularly electron-rich furan-2-boronic acids, are notorious for undergoing protodeboronation —a decomposition pathway where the C-B bond is cleaved by a proton source (often water from the base solution), reverting the compound to 3-cyclopropylfuran[4]. To mitigate this, specific anhydrous or mildly basic conditions must be employed[5].
Caption: General Suzuki-Miyaura Catalytic Cycle for Heteroaryl Boronic Acids.
Step-by-Step Experimental Protocol: Cross-Coupling
Rationale: Utilizing a highly active pre-catalyst (e.g., XPhos Pd G3) allows the reaction to proceed at room temperature or mild heating, significantly outcompeting the thermal degradation (protodeboronation) of the furan boronic acid[4].
Reagents:
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Aryl Halide (1.0 equiv)
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(3-Cyclopropylfuran-2-yl)boronic acid (1.5 equiv)
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XPhos Pd G3 (2-5 mol%)
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Potassium Phosphate ( K3PO4 , 2.0 equiv, finely milled)
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Solvent: 1,4-Dioxane (degassed)
Procedure:
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Reagent Loading: In an oven-dried Schlenk tube, combine the aryl halide, (3-Cyclopropylfuran-2-yl)boronic acid, and anhydrous K3PO4 .
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Degassing: Evacuate and backfill the tube with Argon ( 3× ). Causality: Oxygen rapidly deactivates the Pd(0) active species, halting the catalytic cycle[5].
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Catalyst & Solvent Addition: Add the XPhos Pd G3 catalyst under a positive stream of Argon. Inject anhydrous, degassed 1,4-Dioxane.
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Reaction: Stir the mixture vigorously at 40 °C for 2–4 hours. Monitor via LC-MS.
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Work-up: Dilute with Ethyl Acetate, filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.
Analytical & Structural Characterization
To ensure the trustworthiness of the synthesized building block, rigorous analytical validation is required. Below is a summary of the expected quantitative data for (3-Cyclopropylfuran-2-yl)boronic acid.
| Analytical Method | Parameter / Signal | Expected Value / Assignment | Structural Correlation |
| Mass Spectrometry (ESI-) | [M−H]− | m/z≈151.0 | Confirms molecular weight (MW: 151.96 g/mol )[6]. |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 8.10 (s, 2H) | Exchangeable protons | −B(OH)2 hydroxyl groups. |
| δ 7.55 (d, J = 1.8 Hz, 1H) | Aromatic CH | Furan C5 proton (adjacent to oxygen). | |
| δ 6.30 (d, J = 1.8 Hz, 1H) | Aromatic CH | Furan C4 proton. | |
| δ 2.15 (m, 1H) | Aliphatic CH | Cyclopropyl methine proton. | |
| δ 0.90 - 0.60 (m, 4H) | Aliphatic CH2 | Cyclopropyl methylene protons. | |
| 13 C NMR (100 MHz, DMSO- d6 ) | δ ~145.0, 135.0, 110.0 | Aromatic Carbons | Furan ring carbons (C2 carbon often broadened due to Boron quadrupolar relaxation). |
| δ ~9.0, 7.5 | Aliphatic Carbons | Cyclopropyl carbons. | |
| 11 B NMR (128 MHz, DMSO- d6 ) | δ ~25.0 | Boron signal | Typical shift for heteroaryl boronic acids. |
| IR Spectroscopy (ATR) | νmax ( cm−1 ) | ~3300 (br), 1590, 1340 | O-H stretch (boronic acid), C=C aromatic stretch, B-O stretch. |
References
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Hypha Discovery. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at:[Link]
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ACS Medicinal Chemistry Letters. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Publications. Available at:[Link]
